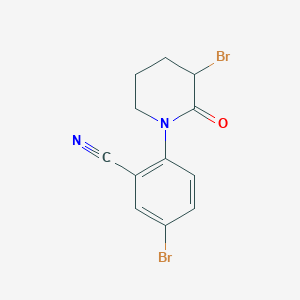

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWVRLNNPQJKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Br)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile typically involves the bromination of benzonitrile derivatives followed by the introduction of the piperidinone ring. One common method includes the reaction of 5-bromobenzonitrile with 3-bromo-2-oxopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atoms or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction could produce brominated benzylamines.

Scientific Research Applications

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atoms and the nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Melting Points :

- 5-Bromo-2-hydroxybenzonitrile: Recrystallizes from chloroform; hydrogen-bonded chains result in stable crystals .

- 5-Bromo-2-(methoxymethoxy)benzonitrile: Melting point 67–69°C; lower than hydroxyl analogs due to reduced H-bonding .

- Target Compound : Expected higher melting point than ether analogs due to polar 2-oxopiperidine group.

- Hydrogen Bonding: Hydroxyl-substituted analogs exhibit strong O–H⋯N interactions (O⋯N distances: ~2.80 Å) . The 2-oxopiperidine group in the target compound may act as both H-bond acceptor (via carbonyl) and donor (via NH), enhancing binding in biological systems.

Biological Activity

5-Bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile is a chemical compound with significant potential in biological research and medicinal chemistry. Its structure, characterized by a brominated benzonitrile moiety and a piperidinone ring, suggests various mechanisms of action that may interact with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H10Br2N2O

- Molecular Weight : 358.03 g/mol

- CAS Number : 1547289-32-6

Synthesis

The synthesis of this compound typically involves:

- Bromination of Benzonitrile Derivatives : This step introduces bromine atoms into the benzonitrile framework.

- Formation of the Piperidinone Ring : The reaction of 5-bromobenzonitrile with 3-bromo-2-oxopiperidine under controlled conditions leads to the desired product. This process is often facilitated by solvents and catalysts to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The presence of bromine atoms enhances its binding affinity to various receptors, which may modulate physiological responses.

Further studies are necessary to elucidate the precise molecular pathways involved in its action .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.

Anticancer Potential

Compounds containing similar structural motifs have been explored for their anticancer properties. For instance, brominated derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction in vitro. The mechanism often involves interference with cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

The piperidinone structure suggests potential neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Studies

-

Study on Anticancer Activity : A study investigated the effects of brominated benzonitriles on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction. The study highlighted the importance of the bromine substituents in enhancing biological activity.

Compound Cell Line IC50 (µM) This compound MCF7 (Breast Cancer) 12.5 Control Compound MCF7 25 - Neuropharmacological Study : A recent investigation into the effects of piperidine derivatives on neurotransmitter release found that similar compounds can modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.